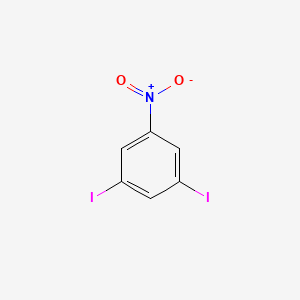![molecular formula C22H30AuF6NPS B1340258 (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate CAS No. 866641-66-9](/img/structure/B1340258.png)
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Übersicht
Beschreibung
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate is a phosphine-ligated gold(I) complex. This compound is known for its catalytic properties, particularly in facilitating domino reactions that form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The ease with which it can activate carbon-carbon double and triple bonds makes it a valuable catalyst in organic synthesis .
Wirkmechanismus
Target of Action
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate is a phosphine ligated gold(I) complex . The primary targets of this compound are C=C and C≡C bonds . These bonds are found in various organic compounds and are crucial for the structure and function of these molecules.
Mode of Action
The compound interacts with its targets by activating the C=C and C≡C bonds . This activation allows for unique rearrangements or reactions with various nucleophiles . The compound’s ability to activate these bonds is due to the presence of the gold(I) ion, which can form strong coordinate bonds with carbon atoms .
Biochemical Pathways
The activation of C=C and C≡C bonds by this compound can affect various biochemical pathways. Specifically, it can catalyze the formation of C–C, C–N, and C–O bonds in a domino reaction . This can lead to the synthesis of complex organic compounds, including functionalized benzo[b]oxepines .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a catalyst. By activating C=C and C≡C bonds and facilitating the formation of new bonds, it can lead to the synthesis of complex organic compounds . This can have various effects depending on the specific compounds synthesized and their roles in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation of dust . . The compound’s stability and reactivity may also be affected by factors such as temperature, pH, and the presence of other chemicals.
Biochemische Analyse
Biochemical Properties
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of complex chemical architectures. The compound’s ability to activate C=C and C≡C bonds allows it to participate in domino reactions, forming multiple bonds in a single reaction sequence . This interaction is crucial for the synthesis of complex molecules in biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can lead to the activation or inhibition of specific enzymes, thereby altering metabolic pathways and gene expression patterns . These changes can have significant implications for cellular function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The gold(I) center in the compound can coordinate with various functional groups, facilitating the activation of C=C and C≡C bonds . This activation leads to the formation of new bonds and the rearrangement of molecular structures. Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature but can degrade when exposed to light . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can act as an effective catalyst without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving the activation of inert bonds and asymmetric synthesis . The compound interacts with enzymes and cofactors to facilitate the formation of complex molecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its catalytic activity and overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for the compound’s catalytic activity and its ability to influence cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate typically involves the reaction of [(2-biphenyl)di-tert-butylphosphine]gold(I) with acetonitrile in the presence of hexafluoroantimonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired gold complex .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The compound is produced in solid form and is available in various purity levels, including high-purity, submicron, and nanopowder forms .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate primarily undergoes catalytic reactions. It is used to catalyze domino reactions that involve the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are facilitated by the activation of carbon-carbon double and triple bonds .
Common Reagents and Conditions
The compound is often used in conjunction with various nucleophiles in organic solvents. Common reagents include acetonitrile, hexafluoroantimonic acid, and other organic solvents that support the catalytic activity of the gold complex .
Major Products Formed
The major products formed from reactions catalyzed by this compound include complex organic molecules with multiple carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These products are often used in further synthetic applications in organic chemistry .
Wissenschaftliche Forschungsanwendungen
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro[(1,1′-biphenyl-2-yl)di-tert-butylphosphine]gold(I)
- 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide
- Bis(trifluoromethanesulfonyl)imidategold(I) (2:1) toluene adduct
Uniqueness
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate is unique due to its high catalytic efficiency and ability to facilitate multiple bond formations in a single reaction sequence. Its stability and reactivity make it a preferred choice for complex organic syntheses compared to other gold(I) complexes .
Eigenschaften
IUPAC Name |
acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P.C2H3N.Au.6FH.Sb/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2-3;;;;;;;;/h7-15H,1-6H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOZROJMVWPRI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30AuF6NPSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586948 | |
| Record name | acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866641-66-9 | |
| Record name | acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 866641-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What specific type of reaction has (Acetonitrile)[(biphenyl-2-yl)di-tert-butylphosphine]gold(1+) hexafluoroantimonate been successfully employed in, as demonstrated in the research?
A2: Research highlights the successful application of (Acetonitrile)[(biphenyl-2-yl)di-tert-butylphosphine]gold(1+) hexafluoroantimonate in synthesizing benzo[b]carbazoles. [] The catalyst facilitates a tandem cyclization/migration/cyclization sequence starting from tertiary anilines. This one-pot process showcases the catalyst's ability to promote complex transformations, leading to highly functionalized structures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




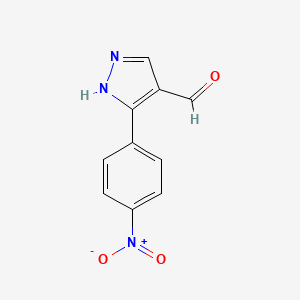
![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)

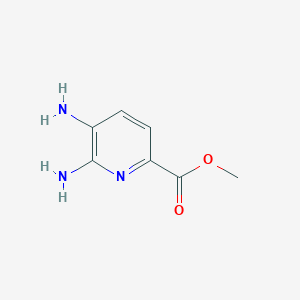
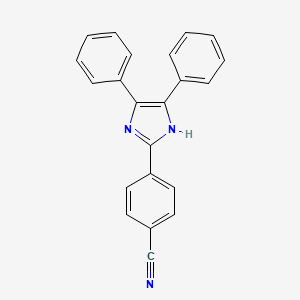
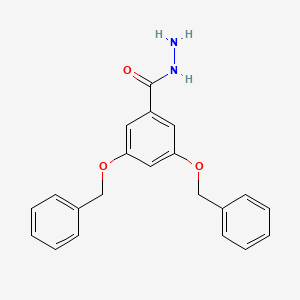
![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)

